N-(prop-2-en-1-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
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Overview
Description
N-(prop-2-en-1-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate reagents like carboxylic acids and amines.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Pyridine: Known for its role in various chemical reactions and biological activities.
Carboxamides: Commonly found in pharmaceuticals with various therapeutic effects.
Uniqueness
N-(prop-2-en-1-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C18H15N3O |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
N-prop-2-enyl-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H15N3O/c1-2-9-20-18(22)15-11-17(13-6-5-10-19-12-13)21-16-8-4-3-7-14(15)16/h2-8,10-12H,1,9H2,(H,20,22) |
InChI Key |
MHYQHOCHSHJTDN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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